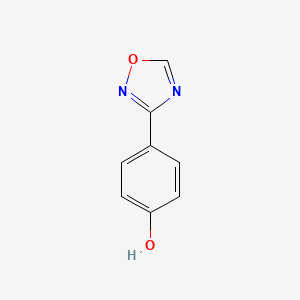

4-(1,2,4-Oxadiazol-3-yl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O2 |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

4-(1,2,4-oxadiazol-3-yl)phenol |

InChI |

InChI=1S/C8H6N2O2/c11-7-3-1-6(2-4-7)8-9-5-12-10-8/h1-5,11H |

InChI Key |

LXNCRCJDXBZXER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=N2)O |

Origin of Product |

United States |

Foundational & Exploratory

4-(1,2,4-Oxadiazol-3-yl)phenol: Structural Architecture, Chemical Properties, and Synthetic Methodology

By: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary and Strategic Context

In the landscape of modern drug discovery, overcoming metabolic liabilities while maintaining target affinity is a persistent challenge. The molecule 4-(1,2,4-Oxadiazol-3-yl)phenol stands as a highly privileged scaffold in medicinal chemistry. It integrates a biologically active phenolic core with a 1,2,4-oxadiazole ring—a structural motif globally recognized as a premier bioisostere for hydrolytically unstable esters and amides[1].

As a Senior Application Scientist, I design chemical workflows where every step has a distinct chemical rationale and an explicit analytical checkpoint. This technical guide explores the molecular architecture of 4-(1,2,4-Oxadiazol-3-yl)phenol, provides self-validating methodologies for its synthesis, and analyzes its vital role in developing metabolically stable therapeutics[2].

Molecular Architecture and Physicochemical Profile

The 1,2,4-oxadiazole core (containing one oxygen and two nitrogen atoms at positions 1, 2, and 4) is perfectly planar, displaying high thermal and chemical resistance[2]. When substituted at the 3-position with a 4-hydroxyphenyl group, the molecule forms a highly conjugative system capable of potent electrostatic and hydrogen-bonding interactions[3].

Table 1: Key Physicochemical and Structural Properties

| Property | Value | Scientific Implication |

| Chemical Formula | C₈H₆N₂O₂ | Highly atom-efficient scaffold for fragment-based drug design. |

| Molecular Weight | 162.15 g/mol | Optimal low molecular weight, allowing extensive downstream functionalization. |

| Hydrogen Bond Donors | 1 (Phenolic -OH) | Serves as a critical anchoring point for kinase and receptor binding[4]. |

| Hydrogen Bond Acceptors | 4 (N2, N4, O1, Phenolic -O) | High degree of localized electron density promotes favorable target docking. |

| Topological Polar Surface Area | ~ 59.0 Ų | Excellent membrane permeability profile; highly favorable for oral bioavailability. |

| Rotatable Bonds | 1 (C3–Phenyl axis) | Restricts entropic penalty upon target binding due to scaffold rigidity. |

Structural Utility in Drug Development (Bioisosteric Logic)

Ester and amide-based pharmacophores are notoriously susceptible to degradation via endogenous esterases and amidases. Transitioning these motifs to a 1,2,4-oxadiazole heterocycle provides deep metabolic stability without compromising the ligand-target binding interface[1]. Furthermore, 1,2,4-oxadiazole hybrids have proven wildly successful in inducing apoptosis in multidrug-resistant cancer lines[4] and combatting severe parasitic infections like Trypanosoma cruzi[5].

Logic of 1,2,4-oxadiazole bioisosteric replacement for overcoming metabolic liabilities.

Experimental Methodologies: A Self-Validating System

To construct 4-(1,2,4-Oxadiazol-3-yl)phenol, researchers must master the two-step sequence converting an aryl nitrile into an amidoxime, followed by cyclo-condensation. Below is the optimized, causality-driven protocol.

Protocol Step 1: Synthesis of 4-Hydroxy-N'-hydroxybenzimidamide

Objective: Convert 4-hydroxybenzonitrile into the reactive amidoxime intermediate.

Step-by-Step Method:

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of 4-hydroxybenzonitrile in 50 mL of an Ethanol/Water mixture (8:2 v/v).

-

Nucleophile Activation: Add 15 mmol of hydroxylamine hydrochloride, followed by 15 mmol of sodium carbonate (

). -

Reflux: Heat the mixture to reflux (approx. 80°C) and stir vigorously for 4–6 hours.

-

Workup: Cool the reaction to 0°C. Remove the ethanol in vacuo, and extract the aqueous residue with ethyl acetate (3 × 30 mL). Wash the organic layer with brine, dry over anhydrous

, and concentrate.

Causality & Mechanism: Hydroxylamine hydrochloride is shelf-stable but non-nucleophilic. The addition of the mild base (

Self-Validation (Analytical Checkpoint): Before proceeding, analyze a small aliquot of the precipitate via FT-IR spectroscopy. A successful transformation is definitively proven by the complete disappearance of the sharp nitrile (-C≡N) stretch at ~2220 cm⁻¹ and the emergence of broad -OH/-NH₂ stretching bands between 3100–3500 cm⁻¹. If the nitrile peak persists, the reaction requires additional base or reflux time.

Protocol Step 2: Cyclocondensation to 4-(1,2,4-Oxadiazol-3-yl)phenol

Objective: Close the five-membered heterocyclic ring using a formylating agent[1].

Step-by-Step Method:

-

Reaction Setup: Suspend 5 mmol of the purified amidoxime intermediate in 15 mL of Triethyl Orthoformate (TEOF).

-

Catalysis: Add a catalytic amount (0.5 mmol) of Boron trifluoride etherate (

). -

Cyclization & Distillation: Heat the solution to reflux (approx. 140°C) for 2–3 hours. Equip the flask with a Dean-Stark trap to continuously remove the ethanol byproduct.

-

Purification: Cool the mixture, evaporate the excess TEOF under reduced pressure, and purify the residue via silica gel flash chromatography (Hexanes/Ethyl Acetate 7:3).

Causality & Mechanism: Triethyl orthoformate acts as an electrophilic single-carbon source (formyl equivalent) under Lewis acid catalysis. The primary amine of the amidoxime attacks the central carbon of TEOF, eliminating ethanol. Subsequent intramolecular nucleophilic attack by the oxime oxygen closes the five-membered ring. Driving the reaction at 140°C continuously distills the ethanol byproduct, utilizing Le Chatelier’s principle to shift the equilibrium irreversibly toward the thermodynamically stable aromatic 1,2,4-oxadiazole ring.

Self-Validation (Analytical Checkpoint): Analyze the purified product via ¹H NMR (DMSO-d₆). A successfully cyclized 1,2,4-oxadiazole ring is undeniably confirmed by a highly deshielded, sharp singlet integrating to 1H at approximately 8.8–9.0 ppm . This distinct peak corresponds to the isolated C5-H proton. The absence of this singlet indicates that the intermediate has failed to cyclize, necessitating a stronger Lewis acid or extended high-temperature distillation.

Step-by-step synthetic workflow of 4-(1,2,4-oxadiazol-3-yl)phenol with analytical validation.

Conclusion

4-(1,2,4-Oxadiazol-3-yl)phenol perfectly exemplifies the intersection of structural rigidity and biological targeting. By applying strict self-validating synthetic principles—relying heavily on sequential IR and ¹H NMR verifications—researchers can reliably generate this scaffold. Once synthesized, the bioisosteric resilience of the oxadiazole ring empowers the development of novel drugs that survive first-pass metabolism while maintaining the crucial binding dynamics of traditional ester and amide pharmacophores[2][3].

References

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. URL:[Link]

-

Design, synthesis and docking studies of novel 4-aminophenol-1,2,4-oxadiazole hybrids... Journal of Biomolecular Structure and Dynamics. URL:[Link]

-

Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates. ACS Medicinal Chemistry Letters. URL:[Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. URL:[Link]

-

A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-(1,2,4-Oxadiazol-3-yl)phenol: A Technical Guide to Target Identification and Validation

Foreword: The Promise of Heterocyclic Scaffolds in Modern Drug Discovery

The confluence of a privileged heterocyclic scaffold, the 1,2,4-oxadiazole ring, with the well-established pharmacophoric features of a phenol group in 4-(1,2,4-Oxadiazol-3-yl)phenol presents a compelling starting point for therapeutic innovation. The 1,2,4-oxadiazole moiety is a bioisostere for esters and amides, offering improved metabolic stability and diverse biological activities, including anticancer and anti-inflammatory properties.[1][2] Phenolic compounds, in turn, are renowned for their antioxidant, anti-inflammatory, and anticancer effects, acting on a multitude of cellular checkpoints.[3][4] This guide delineates a strategic, evidence-based approach for researchers, scientists, and drug development professionals to identify and validate the most promising therapeutic targets for this molecule, with a primary focus on oncology and inflammatory diseases.

Part 1: Oncology - Targeting the Cytoskeleton through Tubulin Polymerization Inhibition

Scientific Rationale

The disruption of microtubule dynamics is a clinically validated and highly successful strategy in cancer chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Small molecules that interfere with tubulin polymerization can arrest the cell cycle at the G2/M phase, leading to apoptotic cell death in rapidly dividing cancer cells.[5] Given that numerous heterocyclic compounds, including those with oxadiazole cores, have demonstrated potent tubulin polymerization inhibitory activity, this represents a primary and logical therapeutic avenue to investigate for 4-(1,2,4-Oxadiazol-3-yl)phenol.[5] The phenolic hydroxyl group can potentially form key hydrogen bonds within the colchicine binding site of β-tubulin, a common target for such inhibitors.

Experimental Workflow for Validating Tubulin Polymerization Inhibition

The following workflow provides a comprehensive, step-by-step approach to assess the potential of 4-(1,2,4-Oxadiazol-3-yl)phenol as a tubulin polymerization inhibitor.

Caption: Experimental workflow for validating tubulin polymerization inhibitors.

Detailed Experimental Protocols

1. In Vitro Tubulin Polymerization Assay

-

Objective: To directly measure the effect of 4-(1,2,4-Oxadiazol-3-yl)phenol on the polymerization of purified tubulin.

-

Methodology:

-

Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

-

In a 96-well plate, add varying concentrations of 4-(1,2,4-Oxadiazol-3-yl)phenol (e.g., 0.1 to 100 µM) to the tubulin solution. Include paclitaxel as a polymerization promoter and colchicine as a polymerization inhibitor as positive controls, and DMSO as a vehicle control.

-

Incubate the plate at 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes using a microplate reader. An increase in absorbance indicates tubulin polymerization.

-

Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit tubulin polymerization by 50%.

-

2. Cell Viability Assay (MTT)

-

Objective: To assess the cytotoxic effect of 4-(1,2,4-Oxadiazol-3-yl)phenol on cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 4-(1,2,4-Oxadiazol-3-yl)phenol for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. The intensity of the color is proportional to the number of viable cells.

-

Determine the GI₅₀ (concentration for 50% growth inhibition).

-

3. Cell Cycle Analysis

-

Objective: To determine if the compound induces cell cycle arrest at the G2/M phase.

-

Methodology:

-

Treat cancer cells with the GI₅₀ concentration of 4-(1,2,4-Oxadiazol-3-yl)phenol for 24 hours.

-

Harvest the cells, fix them in 70% ethanol, and stain with propidium iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.

-

An accumulation of cells in the G2/M phase is indicative of microtubule disruption.

-

4. Immunofluorescence Microscopy

-

Objective: To visualize the effect of the compound on the microtubule network within cancer cells.

-

Methodology:

-

Grow cancer cells on coverslips and treat with the GI₅₀ concentration of the compound for 18-24 hours.

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the microtubule structure using a fluorescence microscope. Disruption of the normal filamentous microtubule network and formation of aberrant structures would support the proposed mechanism.

-

Part 2: Inflammation - Targeting the NF-κB Signaling Pathway

Scientific Rationale

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2).[6] Several studies have reported the anti-inflammatory activity of 1,2,4-oxadiazole derivatives through the inhibition of the NF-κB pathway.[6][7] The phenolic moiety can also contribute to anti-inflammatory effects through its antioxidant properties, which can quench reactive oxygen species (ROS) that are known to activate NF-κB.[7]

Signaling Pathway Diagram

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Experimental Workflow for Validating NF-κB Pathway Inhibition

1. Nitric Oxide (NO) Production Assay

-

Objective: To assess the anti-inflammatory activity of the compound by measuring the inhibition of NO production in LPS-stimulated macrophages.

-

Methodology:

-

Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of 4-(1,2,4-Oxadiazol-3-yl)phenol for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

A decrease in nitrite levels indicates inhibition of iNOS, an enzyme transcriptionally regulated by NF-κB.

-

2. Western Blot Analysis for NF-κB Pathway Proteins

-

Objective: To investigate the effect of the compound on the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.

-

Methodology:

-

Treat RAW 264.7 cells with the compound followed by LPS stimulation.

-

Prepare cytoplasmic and nuclear extracts.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membranes with primary antibodies against phospho-IκBα, total IκBα, p65, and loading controls (e.g., β-actin for cytoplasmic extracts and Lamin B1 for nuclear extracts).

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

A decrease in phospho-IκBα levels and a reduction in nuclear p65 would confirm NF-κB pathway inhibition.

-

3. Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the effect of the compound on the gene expression of pro-inflammatory mediators.

-

Methodology:

-

Treat macrophages with the compound and/or LPS.

-

Isolate total RNA and synthesize cDNA.

-

Perform qRT-PCR using specific primers for TNF-α, IL-6, and COX-2.

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

-

A significant reduction in the mRNA levels of these genes will provide further evidence for the anti-inflammatory activity of the compound.

-

Data Presentation

All quantitative data from the described assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro and Cell-Based Activity of 4-(1,2,4-Oxadiazol-3-yl)phenol

| Assay | Cell Line/System | Endpoint | Result (IC₅₀/GI₅₀ in µM) |

| Tubulin Polymerization | Bovine Brain Tubulin | Inhibition of Polymerization | To be determined |

| Cell Viability (MTT) | HeLa | Growth Inhibition | To be determined |

| Cell Viability (MTT) | MCF-7 | Growth Inhibition | To be determined |

| Cell Viability (MTT) | A549 | Growth Inhibition | To be determined |

| NO Production | RAW 264.7 | Inhibition of NO | To be determined |

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the initial exploration of the therapeutic potential of 4-(1,2,4-Oxadiazol-3-yl)phenol. The proposed targets, tubulin and the NF-κB pathway, are well-validated in the fields of oncology and inflammation, respectively, and are supported by the known biological activities of the constituent chemical moieties. Successful validation through the outlined experimental workflows will provide a strong foundation for further preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant animal models. The versatility of the 1,2,4-oxadiazole scaffold also allows for future medicinal chemistry efforts to enhance potency, selectivity, and drug-like properties.

References

- Current time information in Sydney, AU. (n.d.).

-

Abotaleb, M., Liskova, A., Kubatka, P., & Büsselberg, D. (2020). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. PMC. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Massarani, S. M., El-Gamal, A. A., & Al-Said, M. S. (2021). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. PubMed. Retrieved from [Link]

-

Chawla, G. (2018). 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. Mini Reviews in Medicinal Chemistry, 18(18), 1536-1547. Retrieved from [Link]

-

Chawla, G. (2018). 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. R Discovery. Retrieved from [Link]

-

Cirrincione, A., & D'Anneo, A. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. MDPI. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Massarani, S. M., El-Gamal, A. A., & Al-Said, M. S. (2021). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. ResearchGate. Retrieved from [Link]

-

Li, J., et al. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. PubMed. Retrieved from [Link]

-

Rani, I. (2025). Phenolic compounds and their potential in cancer management. Agriculture and Food Bioactive Compounds. Retrieved from [Link]

-

Wang, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. Retrieved from [Link]

-

Kumar, S., & Narasimhan, B. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

-

Khan, I., et al. (2023). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. PMC. Retrieved from [Link]

-

Yu, Z., et al. (2023). Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents. Arabian Journal of Chemistry. Retrieved from [Link]

-

Tumino, M., & D'Alessandro, A. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. Retrieved from [Link]

-

Ahsan, M. J., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. Retrieved from [Link]

-

Sharma, A., & Kumar, V. (2024). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Gobec, M., et al. (2015). Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. Bioorganic & Medicinal Chemistry Letters, 25(22), 5272-5276. Retrieved from [Link]

-

Reddy, T. S., et al. (2017). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PMC. Retrieved from [Link]

-

Gobec, M., et al. (2015). Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. Scilit. Retrieved from [Link]

-

Kumar, A., et al. (2013). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. PMC. Retrieved from [Link]

-

A Review on Anticancer Activity of 1, 3, 4-oxadiazole. (2018). Neliti. Retrieved from [Link]

-

Yilmaz, I., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Retrieved from [Link]

-

Tumino, M., & D'Alessandro, A. (2025). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules. Retrieved from [Link]

-

Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(7), 2349. Retrieved from [Link]

Sources

- 1. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action for 1,2,4-Oxadiazole-Based Inhibitors

Introduction: The Ascendance of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery.[1] Its value stems primarily from its role as a robust bioisostere for amide and ester functionalities.[2][3][4] This bioisosteric replacement is a cornerstone strategy in medicinal chemistry, allowing for the enhancement of drug-like properties by substituting metabolically labile groups with a more stable scaffold that preserves key molecular interactions.[5] The 1,2,4-oxadiazole moiety is resistant to hydrolysis and can effectively mimic the hydrogen bonding capabilities of the groups it replaces, often leading to improved pharmacokinetic profiles without sacrificing potency.[3][4] Consequently, this scaffold is a constituent of numerous inhibitors targeting a wide array of proteins, including kinases, enzymes, and receptors involved in cancer, inflammation, and neurodegenerative diseases.[2][6][7][8]

This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of novel 1,2,4-oxadiazole-based inhibitors. We will proceed through the logical sequence of a typical MoA study, from initial target identification to in-cell and in-vivo validation, emphasizing the rationale behind experimental choices and the integration of orthogonal assays to build a conclusive, data-driven narrative.

A Hierarchical Framework for MoA Elucidation

A successful MoA study is not a linear path but an iterative process of hypothesis generation and validation. The overarching goal is to move from observing a compound's effect (e.g., cell death) to understanding the precise molecular interactions that cause it. This hierarchical approach ensures that resources are used efficiently and that the resulting data is robust and interpretable.

The workflow begins with identifying the direct molecular target and progresses to verifying that the interaction with this target is responsible for the compound's ultimate biological effect.

Sources

- 1. mdpi.com [mdpi.com]

- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to the Discovery and Synthesis of 4-(1,2,4-Oxadiazol-3-yl)phenol Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(1,2,4-oxadiazol-3-yl)phenol scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to act as a bioisosteric replacement for carboxylic acids and amides, thereby enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide provides a comprehensive technical overview of the discovery and synthesis of analogues based on this core structure. We will delve into the strategic rationale behind their design, detail robust synthetic methodologies, and present workflows for their biological evaluation. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring system has garnered significant attention in medicinal chemistry due to its unique physicochemical properties and its versatility as a pharmacophore.[3] This five-membered aromatic heterocycle, containing one oxygen and two nitrogen atoms, offers a stable and tunable scaffold for the development of new therapeutic agents.[3] Its significance is underscored by its presence in a range of approved drugs and clinical candidates.[4]

One of the most powerful applications of the 1,2,4-oxadiazole core is as a bioisostere for esters and amides.[5] Bioisosterism, the substitution of a chemical group with another that has similar physical or chemical properties, is a fundamental strategy in drug design to optimize a molecule's properties.[1][6] The 1,2,4-oxadiazole ring can mimic the hydrogen bonding capabilities and steric profile of ester and amide functionalities while often conferring improved metabolic stability and modulating target selectivity.[3][5] The phenolic hydroxyl group in the 4-position provides a crucial interaction point, often acting as a hydrogen bond donor, which is critical for binding to many biological targets.[7]

The exploration of 4-(1,2,4-oxadiazol-3-yl)phenol analogues has led to the discovery of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][8] This guide will provide the technical details necessary to empower researchers to explore this promising chemical space.

Synthetic Strategies for 4-(1,2,4-Oxadiazol-3-yl)phenol Analogues

The construction of the 1,2,4-oxadiazole ring is a well-established area of synthetic chemistry, with the most common and versatile method being the cyclization of an amidoxime with a carboxylic acid derivative. This approach allows for significant diversity in the final products by varying the substituents on both precursors.

General Synthetic Workflow

The synthesis of 4-(1,2,4-oxadiazol-3-yl)phenol analogues typically follows a convergent approach where the key 1,2,4-oxadiazole ring is formed in the final steps. A generalized workflow is depicted below:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rjptonline.org [rjptonline.org]

- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]

- 7. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenolic Oxadiazoles

Abstract

Phenolic oxadiazoles represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] This versatility stems from the unique combination of the hydrogen-bonding capacity of the phenolic hydroxyl group and the metabolic stability and electron-donating features of the oxadiazole ring.[3][4] Understanding the structure-activity relationship (SAR) of this class of compounds is paramount for the rational design of novel, potent, and selective therapeutic agents. This guide provides a comprehensive analysis of the SAR of phenolic oxadiazoles, detailing the influence of structural modifications on their biological efficacy. We will explore common synthetic strategies, delve into SAR for key therapeutic areas, and provide detailed experimental protocols for synthesis and biological evaluation, offering a holistic resource for researchers in drug discovery and development.

Introduction: The Rise of a Privileged Scaffold

Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals.[5] Among them, the oxadiazole nucleus, a five-membered ring containing one oxygen and two nitrogen atoms, has garnered substantial interest.[5][6] The 1,3,4-oxadiazole isomer, in particular, is a bioisostere of amide and ester functionalities, offering improved metabolic stability and the ability to participate in hydrogen bonding, which is crucial for target-protein interactions.[3][7]

When this heterocyclic core is combined with a phenolic moiety, the resulting scaffold gains an additional critical feature: a hydroxyl group that can act as a hydrogen bond donor and/or acceptor, and which is known to be crucial for various biological activities, including antioxidant effects.[8][9] This synergistic combination has led to the development of numerous phenolic oxadiazole derivatives with potent pharmacological profiles.[2][10] This guide will dissect the key structural elements of this scaffold and illuminate how their manipulation can fine-tune biological activity.

The Phenolic Oxadiazole Core: A Structural Overview

The therapeutic potential of a phenolic oxadiazole is dictated by the interplay of its three main components: the phenol ring, the oxadiazole ring, and the nature of the second substituent on the oxadiazole core.

-

The Phenol Ring: The position and nature of substituents on the phenolic ring are critical. The hydroxyl group's location (ortho, meta, or para) influences its acidity and hydrogen-bonding geometry. Additional electron-donating or electron-withdrawing groups on the ring can modulate the compound's electronic properties, lipophilicity, and steric profile, all of which impact target binding and pharmacokinetic properties.[11]

-

The 1,3,4-Oxadiazole Ring: This five-membered heterocycle acts as a rigid linker, properly orienting the phenolic ring and the other substituent for optimal interaction with a biological target.[12] Its nitrogen atoms are potential hydrogen bond acceptors, contributing to the binding affinity.[3]

-

The R-Group Substituent: The group at the 5-position of the oxadiazole ring provides the greatest opportunity for diversification and activity modulation. This substituent can range from simple alkyl or aryl groups to more complex heterocyclic systems, each imparting distinct properties to the molecule.

Synthetic Pathways to Phenolic Oxadiazoles

A variety of reliable synthetic methods exist for the preparation of 2,5-disubstituted 1,3,4-oxadiazoles. The most common and versatile approach involves the cyclodehydration of an intermediate diacylhydrazine.[13]

General Synthetic Scheme

The typical synthesis starts from a phenolic acid, which is first converted to its corresponding ester and then to a hydrazide. This hydrazide is then reacted with another carboxylic acid (or its derivative, like an acid chloride) in the presence of a dehydrating agent to yield the final 1,3,4-oxadiazole.[13][14]

Experimental Protocol: Synthesis of 4-(5-(phenyl)-1,3,4-oxadiazol-2-yl)phenol

This protocol describes a representative synthesis starting from 4-hydroxybenzoic acid.

Step 1: Esterification of 4-hydroxybenzoic acid

-

To a solution of 4-hydroxybenzoic acid (10 mmol) in ethanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[14]

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Extract the product with ethyl acetate, wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 4-hydroxybenzoate.

Step 2: Hydrazinolysis of Ethyl 4-hydroxybenzoate

-

Dissolve ethyl 4-hydroxybenzoate (8 mmol) in ethanol (40 mL).

-

Add hydrazine hydrate (16 mmol) and reflux the mixture for 8-10 hours.[14]

-

Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath.

-

Filter the resulting solid precipitate, wash with cold ethanol, and dry to yield 4-hydroxybenzohydrazide.

Step 3: Synthesis of N'-benzoyl-4-hydroxybenzohydrazide (Diacylhydrazine Intermediate)

-

Dissolve 4-hydroxybenzohydrazide (5 mmol) in pyridine (15 mL) and cool to 0°C.

-

Add benzoyl chloride (5.5 mmol) dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Pour the mixture into ice-cold water. Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol.

Step 4: Cyclodehydration to form 4-(5-(phenyl)-1,3,4-oxadiazol-2-yl)phenol

-

Suspend N'-benzoyl-4-hydroxybenzohydrazide (4 mmol) in phosphorus oxychloride (10 mL).[14][15]

-

Reflux the mixture for 5-7 hours.[14]

-

Carefully pour the cooled reaction mixture onto crushed ice with stirring.[14]

-

Neutralize the solution with a dilute sodium hydroxide solution.

-

Filter the separated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

-

Characterize the final compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[13][15]

Structure-Activity Relationship (SAR) Analysis

The SAR of phenolic oxadiazoles is highly dependent on the biological target. Below is an analysis across several key therapeutic areas.

Anticancer Activity

Phenolic oxadiazoles have demonstrated significant potential as anticancer agents by targeting various mechanisms, including enzyme inhibition (e.g., histone deacetylases, thymidylate synthase) and induction of apoptosis.[3][5]

-

Influence of Phenolic -OH: The presence and position of the hydroxyl group are often crucial. For many derivatives, a phenolic -OH enhances cytotoxicity.[11] For example, compounds with a phenol ring often show better activity than their non-phenolic counterparts.

-

Substituents on the Second Aromatic Ring (R-Group):

-

Electron-withdrawing groups (e.g., halogens like -F, -Cl, or nitro groups) on the terminal phenyl ring often enhance anticancer activity.[11] This is likely due to modulation of the molecule's electronic properties and ability to form halogen bonds.

-

Electron-donating groups (e.g., -OCH₃, -CH₃) can also lead to potent compounds, suggesting that a delicate balance of electronic and steric factors is at play.[6] For instance, some studies found that a 3,4,5-trimethoxy substitution on the phenyl ring was beneficial for activity against certain cancer cell lines.[12]

-

Heterocyclic Rings: Replacing the second phenyl ring with other heterocyclic systems can also lead to potent anticancer agents.

-

Table 1: SAR Summary of Phenolic Oxadiazoles as Anticancer Agents

| Base Scaffold | R1 (Phenolic Ring) | R2 (Position 5) | Target Cell Line | Activity (IC₅₀) | Reference |

| 2,5-disubstituted-1,3,4-oxadiazole | 4-OH-Ph | 4-F-Ph | HCT116, HePG2 | >60% inhibition | [16] |

| 2,5-disubstituted-1,3,4-oxadiazole | 2-OH-Ph | Biphenyl | A549, MCF-7 | Not specified | [14] |

| 2,5-disubstituted-1,3,4-oxadiazole | 4-OH-Ph | 4-NO₂-Ph | MCF-7 | 4.25 µM | [11] |

| 2,5-disubstituted-1,3,4-oxadiazole | 4-OH-Ph | Phenyl | MCF-7 | 4.56 µM | [11] |

Antimicrobial Activity

The search for new antimicrobial agents is critical due to rising resistance.[17][18] Phenolic oxadiazoles have emerged as a promising class of compounds in this area.[19][20]

-

Phenolic Moiety: The hydroxyl group is a key pharmacophoric feature. Its ability to chelate metal ions or interact with active sites of bacterial enzymes is thought to contribute to the antimicrobial effect.

-

Substituents on the Second Ring:

-

Halogens: Introduction of halogens (Br, Cl) on the terminal aromatic ring often leads to a significant increase in antibacterial and antifungal activity.[19]

-

Iodophenols: Recent studies have shown that iodophenol substituents at the 5-position result in compounds with exceptionally potent activity against challenging pathogens like Acinetobacter baumannii.[7]

-

Positional Isomerism: The relative positions of heteroatoms within the oxadiazole ring itself can influence antimicrobial activity. For example, a 1,3,4-oxadiazole derivative showed broad and promising antibacterial activity compared to its 1,2,4-oxadiazole isomers in one study.[20]

-

Table 2: SAR Summary of Phenolic Oxadiazoles as Antimicrobial Agents

| Base Scaffold | R1 (Phenolic Ring) | R2 (Position 5) | Target Organism | Activity (MIC) | Reference |

| 2,5-disubstituted-1,3,4-oxadiazole | 4-OH-Ph | 4-Br-Ph-NH-CH₂- | S. aureus, B. subtilis | Good activity | [19] |

| 2,5-disubstituted-1,3,4-oxadiazole | 4-OH-Ph | 5-methyl | S. aureus, E. coli, A. niger | 25 µg/mL | [20] |

| 2,5-disubstituted-1,3,4-oxadiazole | Pyrrole | 2-Iodo-4-OH-Ph | A. baumannii | <2 µg/mL | [7] |

Antioxidant Activity

The phenolic hydroxyl group is a well-known scavenger of free radicals. The antioxidant capacity of these compounds is directly related to the stability of the phenoxyl radical formed after hydrogen donation.

-

Number and Position of -OH Groups: Compounds with multiple hydroxyl groups, such as catechol (dihydroxy) moieties, generally exhibit superior antioxidant activity compared to monohydroxy derivatives.[9]

-

Contribution of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can participate in the resonance stabilization of the phenoxyl radical, thereby enhancing the antioxidant potential compared to their diacylhydrazine precursors.[9]

-

Substituents: Electron-donating groups on the phenolic ring can increase antioxidant activity by stabilizing the resulting radical.

Mechanistic Insights & Experimental Workflows

A comprehensive SAR study involves not just synthesis and activity screening but also understanding the mechanism of action and employing a systematic workflow.

Illustrative Signaling Pathway: Inhibition of Cancer Cell Proliferation

Many phenolic oxadiazoles exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival. The diagram below illustrates a generalized pathway where an oxadiazole derivative might inhibit an enzyme like a kinase or histone deacetylase (HDAC), leading to cell cycle arrest and apoptosis.[3]

Caption: Generalized mechanism of anticancer action for a phenolic oxadiazole.

Standard Workflow for an SAR Study

A systematic approach is essential for efficient SAR exploration. The workflow involves iterative cycles of design, synthesis, and biological testing, with each cycle informing the design of the next generation of compounds.

Caption: Iterative workflow for a typical SAR study.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the synthesized phenolic oxadiazole compounds in the culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[16]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The phenolic oxadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[1][21] The established SAR provides a clear roadmap for designing more potent and selective molecules. Future research will likely focus on:

-

Hybrid Molecules: Combining the phenolic oxadiazole core with other known pharmacophores to create hybrid drugs with dual mechanisms of action.[3]

-

Target-Specific Design: Utilizing computational tools like molecular docking to design derivatives that bind with high affinity to specific, validated biological targets.[5]

-

Pharmacokinetic Optimization: Modifying structures to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.[17]

References

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2024). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. Retrieved March 7, 2026, from [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (2011). International Journal of ChemTech Research. Retrieved March 7, 2026, from [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved March 7, 2026, from [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4- carboxylic acid. (2013). Der Pharmacia Lettre. Retrieved March 7, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. (2010). Asian Journal of Chemistry. Retrieved March 7, 2026, from [Link]

-

Oxadiazole and its derivatives: A review on recent progress in an anti-diabetic activity. (2024). World Journal of Pharmaceutical Research. Retrieved March 7, 2026, from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved March 7, 2026, from [Link]

-

Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents. (2024). Arabian Journal of Chemistry. Retrieved March 7, 2026, from [Link]

-

Oxadiazole. (2021). MDPI Encyclopedia. Retrieved March 7, 2026, from [Link]

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

A Pharmacological Update of Oxadiazole Derivatives: A Review. (2025). PubMed. Retrieved March 7, 2026, from [Link]

-

Synthesis and evaluation of new phenolic derivatives as antimicrobial and antioxidant agents. (2018). ResearchGate. Retrieved March 7, 2026, from [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

-

Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazoles Conjugates. (2022). Juniper Publishers. Retrieved March 7, 2026, from [Link]

-

Rapid Assembly of Pyrrole-Ligated 1,3,4-Oxadiazoles and Excellent Antibacterial Activity of Iodophenol Substituents. (2023). MDPI. Retrieved March 7, 2026, from [Link]

-

Relationship Between the Structure of Newly Synthesized Derivatives of 1,3,4-Oxadiazole Containing 2-Methylphenol and their Antioxidant and Antibacterial Activities. (2020). Oriental Journal of Chemistry. Retrieved March 7, 2026, from [Link]

-

Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. (2015). RSC Publishing. Retrieved March 7, 2026, from [Link]

-

Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Biological activity of 1,3,4-oxadiazole: A bibliometric analysis (2000-2025). (2026). Journal of Applied Pharmaceutical Science. Retrieved March 7, 2026, from [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science. Retrieved March 7, 2026, from [Link]

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orientjchem.org [orientjchem.org]

- 5. japsonline.com [japsonline.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. RSC - Page load error [pubs.rsc.org]

- 10. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 11. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. asianpubs.org [asianpubs.org]

- 16. Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 17. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jchemrev.com [jchemrev.com]

1,2,4-Oxadiazole as a bioisostere for amide and ester groups

As the field of medicinal chemistry continues to evolve, the rational design of molecules with superior drug-like properties will remain a central theme. The judicious application of bioisosteric replacements, such as the use of the 1,2,4-oxadiazole scaffold, will undoubtedly continue to play a pivotal role in the development of the next generation of safe and effective medicines. Researchers and drug development professionals are encouraged to consider the 1,2,4-oxadiazole moiety as a key tool in their lead optimization endeavors. [20]

References

-

Aggarwal, S., Goyal, A., & Kaur, R. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 13(10), 5026-5033. [Link]

-

Astolfi, R., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. [Link]

-

Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. [Link]

-

Li, Y., et al. (2015). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 13(28), 7725-7729. [Link]

-

Demkowicz, S., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

de Oliveira, C. S., et al. (2019). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules, 24(9), 1735. [Link]

-

Camci, M. T., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. [Link]

-

Camci, M. T., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. PubMed. [Link]

-

Rostami, A., et al. (2012). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 124(6), 1339-1343. [Link]

-

Kee, J.-E., et al. (2018). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Combinatorial Science, 20(8), 489-493. [Link]

-

Demkowicz, S., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. [Link]

-

Demkowicz, S. (2021). Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia MDPI. [Link]

-

Camci, M. T., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ResearchGate. [Link]

-

Aggarwal, S., Goyal, A., & Kaur, R. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. RJPT. [Link]

- Various Authors. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. Springer.

-

Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. [Link]

-

Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 24(4), 378-395. [Link]

-

Brain, C. T., & Paul, J. M. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(4), 545-548. [Link]

-

Kumar, V., et al. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(23), 10477-10513. [Link]

-

Sorge, M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 586-592. [Link]

-

ResearchGate. (n.d.). Examples of drugs containing the 1,2,4-oxadiazole unit. ResearchGate. [Link]

-

Schepmann, D., et al. (2018). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by 1,3,4-oxadiazole ring. RSC Advances, 8(46), 26084-26095. [Link]

-

Sorge, M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. [Link]

-

Diana, G. D., et al. (1995). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. Journal of Medicinal Chemistry, 38(8), 1355-1371. [Link]

-

Yang, S., et al. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. International Journal of Molecular Sciences, 22(5), 2478. [Link]

-

Tsyshevsky, R., et al. (2024). Energetic 1,2,4-oxadiazoles: synthesis and properties. Russian Chemical Reviews, 93(3), RCR5114. [Link]

-

da Silva, R. A., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. International Journal of Molecular Sciences, 24(13), 10848. [Link]

-

Robichaud, M. A., et al. (2023). Ester bioisosterism in arecoline. ResearchGate. [Link]

-

Krasavin, M., et al. (2019). 1,2,4-Oxadiazoles with balanced hydrophilic - lipophilic backbone. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. rjptonline.org [rjptonline.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. RSC - Page load error [pubs.rsc.org]

- 15. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. lifechemicals.com [lifechemicals.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to In Silico Modeling of 4-(1,2,4-Oxadiazol-3-yl)phenol Receptor Binding

Foreword: The Convergence of Silicon and Biology

In the modern era of drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is increasingly navigated through the digital realm. In silico modeling, a cornerstone of computer-aided drug design (CADD), provides an unprecedented atomic-level view of molecular interactions, allowing us to predict, rationalize, and optimize the binding of small molecules to their biological targets.[1][2] This guide is designed for researchers, scientists, and drug development professionals who wish to apply these powerful techniques to a specific chemical entity: 4-(1,2,4-Oxadiazol-3-yl)phenol.

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antifungal properties.[3][4][5] Our subject, 4-(1,2,4-Oxadiazol-3-yl)phenol, combines this versatile heterocycle with a phenol group, a common feature for establishing critical hydrogen bond interactions within a receptor's binding site.

This document provides a comprehensive, technically-grounded workflow for investigating the binding of this molecule to a representative and highly relevant biological target. We will move beyond a simple recitation of steps, delving into the scientific rationale behind each choice, ensuring a self-validating and robust computational protocol. Our approach is grounded in established methodologies, from initial structure preparation to the dynamic simulation of the protein-ligand complex.

Overall In Silico Workflow

The following diagram outlines the multi-stage workflow we will follow. This process is designed to be sequential, with the outputs of each stage providing a validated input for the next, thereby building confidence in the final model.

Caption: High-level overview of the in silico modeling workflow.

Chapter 1: Pre-Computation: The Foundation of Accuracy

The adage "garbage in, garbage out" is acutely true for in silico modeling. The quality of your starting structures for both the receptor and the ligand directly dictates the reliability of all subsequent results. This preparatory phase is arguably the most critical in the entire workflow.

Receptor Preparation: Curating the Biological Target

For this guide, we will use the AKT1 serine/threonine kinase (PDB ID: 6S9W) as our receptor. This target is a crucial node in cell signaling pathways and is frequently implicated in cancer, making it a high-value target for drug discovery.[6]

Experimental Protocol: Receptor Preparation

-

Obtain Structure: Download the PDB file for 6S9W from the RCSB Protein Data Bank (rcsb.org). This structure contains a co-crystallized inhibitor, which is invaluable for defining the binding site.

-

Initial Cleaning: Load the structure into a molecular visualization program (e.g., UCSF Chimera, PyMOL).[7]

-

Remove all water molecules (HOH).

-

Delete any non-protein molecules except for the co-crystallized ligand (in this case, 'G95'). We will use this ligand to define the binding area and validate our docking protocol.

-

Separate the protein and the reference ligand into separate files.

-

-

Add Hydrogens & Assign Charges: Proteins in PDB files typically lack hydrogen atoms. Use a tool like AutoDock Tools or the 'Dock Prep' feature in UCSF Chimera to:[7][8]

-

Add all hydrogen atoms.

-

Add Gasteiger charges to the protein atoms. This is essential for calculating electrostatic interactions.

-

-

Save the Prepared Receptor: Export the cleaned, protonated protein structure as a .pdbqt file, the format required by AutoDock Vina.

Scientist's Note (Expertise & Causality):

Why remove water? Crystallographic water molecules can be structurally important or transient. Unless you have strong evidence that a specific water molecule is critical for ligand binding (a "bridging" water), it's standard practice to remove them. Leaving them in can interfere with the docking algorithm by occupying space that the ligand could otherwise explore.

Why add charges? Scoring functions in docking programs heavily rely on electrostatic and van der Waals terms to estimate binding affinity.[2] Accurate charge assignment is non-negotiable for a meaningful calculation.

Ligand Preparation: Defining the Challenger

Our ligand, 4-(1,2,4-Oxadiazol-3-yl)phenol, must be converted from a 2D representation into an energetically favorable 3D conformation.

Experimental Protocol: Ligand Preparation

-

Generate 2D Structure: Draw the molecule in a chemical sketcher like ChemDraw or use an online tool to generate its SMILES string: c1cc(ccc1O)c2ncno2.

-

Convert to 3D: Use a program like Open Babel to convert the 2D structure or SMILES string into a 3D structure (.pdb or .mol2 format).

-

Energy Minimization: The initial 3D conversion may have unrealistic bond lengths or angles. Perform an energy minimization using a force field like MMFF94 or GAFF to arrive at a low-energy, stable conformation. This can be done within software like Avogadro or via command-line tools.

-

Prepare for Docking: Load the minimized 3D structure into AutoDock Tools.

-

Detect the rotatable bonds.

-

Assign Gasteiger charges.

-

Save the final structure as a .pdbqt file.

-

Scientist's Note (Trustworthiness): A ligand's protonation state and tautomeric form can significantly impact its binding interactions. For a molecule with a phenol group, it's crucial to consider its pKa. At physiological pH (~7.4), the phenol group will be predominantly protonated. Tools like MarvinSketch can help predict pKa and dominant protonation states if you are unsure.

Chapter 2: Molecular Docking: Predicting the Handshake

Molecular docking predicts the preferred orientation of a ligand within a receptor's active site and estimates the strength of the interaction, typically as a "binding affinity" score.[9] The primary goals are to predict the binding pose and rank potential ligands.[2]

Protocol: Rigid Receptor Docking with AutoDock Vina

This protocol assumes the receptor is rigid while the ligand is flexible, a common and computationally efficient approach.

Caption: Workflow for a typical molecular docking experiment.

Step-by-Step Methodology:

-

Define the Search Space: The "grid box" is a 3D cube that defines the volume where the docking algorithm will search for binding poses.

-

Load the prepared receptor (6S9W_protein.pdbqt) and the co-crystallized ligand (G95_ligand.pdb) into a visualizer.

-

Center the grid box on the co-crystallized ligand.

-

Adjust the dimensions of the box to encompass the entire binding site, typically with a 4-5 Å buffer around the ligand. Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

-

-

Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:[10]

-

Run the Docking Simulation: Execute AutoDock Vina from the command line:[10] vina --config conf.txt --out docked_poses.pdbqt --log docking_log.txt

-

Protocol Validation (Trustworthiness): Before analyzing the results for our new ligand, a crucial self-validation step is to re-dock the co-crystallized ligand. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. If it cannot, the docking parameters (especially the grid box) must be re-evaluated.

Analysis of Docking Results

The output file (docked_poses.pdbqt) contains the top-ranked binding poses (10 in our case) and their corresponding binding affinity scores.

Data Presentation: Hypothetical Docking Results

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interactions |

| 1 | -8.5 | 0.00 | H-bond with GLU228; Pi-Pi stacking with PHE293 |

| 2 | -8.2 | 1.21 | H-bond with GLU228; Hydrophobic contact with LEU156 |

| 3 | -7.9 | 2.54 | H-bond with LYS179 (backbone) |

| ... | ... | ... | ... |

Interpretation:

-

Binding Affinity: Lower values indicate a more favorable predicted binding energy.[9] The top poses are the most likely candidates.

-

Pose Clustering: Poses with low RMSD values relative to each other form a cluster, suggesting a well-defined and favorable binding mode. A wide spread of scores and poses may indicate that the ligand does not have a single, stable binding mode.

-

Visual Inspection: This is paramount. Load the top poses back into the receptor structure. Analyze the interactions. Does the pose make chemical sense? The phenol group of our ligand should ideally be forming a hydrogen bond with a suitable acceptor/donor residue in the active site. The oxadiazole ring might be involved in polar or pi-stacking interactions. The best pose is not always the one with the lowest energy score, but the one that is both low-energy and forms chemically sound interactions.

Chapter 3: Molecular Dynamics: From a Static Snapshot to a Dynamic Movie

Molecular docking provides a static picture. However, proteins and ligands are dynamic entities. Molecular Dynamics (MD) simulations provide insights into the physical movements of atoms over time, allowing us to assess the stability of the docked pose and observe conformational changes.[11]

Protocol: MD Simulation with GROMACS

This protocol outlines the setup and execution of an MD simulation for the top-ranked protein-ligand complex from our docking experiment. The workflow involves system preparation, equilibration, and a production run.[12][13]

Caption: Standard workflow for setting up and running an MD simulation.

Step-by-Step Methodology:

-

System Topology Generation:

-

Protein: Use the pdb2gmx tool in GROMACS to generate a topology for the protein, selecting a force field like AMBER99SB-ILDN.

-

Ligand: Parameterizing a novel ligand is a complex task. A tool like CGenFF or the Antechamber suite (for AMBER force fields) is required to generate topology and parameter files for 4-(1,2,4-Oxadiazol-3-yl)phenol that are compatible with the protein force field.

-

-

System Setup:

-

Combine the protein and ligand coordinates.

-

Create a simulation box (e.g., cubic) and solvate the complex with a water model like TIP3P.

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.

-

-

Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries created during the setup process.

-

Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.

-

NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate for ~100-200 ps to stabilize the system's temperature (e.g., 300 K). Position restraints are typically applied to the protein and ligand to allow the solvent to relax around them.

-

NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate for ~200-500 ps to stabilize the pressure (e.g., 1 bar) and ensure the correct solvent density. Position restraints are often kept on heavy atoms.

-

-

Production MD: Run the simulation without restraints for a desired length of time (e.g., 50-100 nanoseconds). This production run generates the trajectory that will be used for analysis.

Analysis of MD Trajectories

The primary output of an MD simulation is a trajectory file, which contains snapshots of the system at regular time intervals.

Data Presentation: Key MD Analysis Metrics (Hypothetical)

| Metric | Average Value | Interpretation |

| Protein RMSD (Cα) | 1.5 Å (± 0.2 Å) | The protein backbone is stable throughout the simulation. |

| Ligand RMSD (heavy atoms) | 1.2 Å (± 0.3 Å) | The ligand remains stably bound in the initial docking pose. |

| Radius of Gyration (Rg) | 22.5 Å (± 0.5 Å) | The protein maintains its overall compact fold. |

| H-Bonds (Ligand-Protein) | 1.8 (occupancy > 75%) | The key H-bond with GLU228 is consistently maintained. |

Interpretation:

-

Root Mean Square Deviation (RMSD): A low and stable RMSD for the protein backbone and the ligand indicates that the complex is stable and the docking pose is likely reliable. A large, sudden jump in ligand RMSD would suggest it is unbinding.

-

Root Mean Square Fluctuation (RMSF): This metric shows the fluctuation of individual residues. High RMSF in loop regions is normal. High RMSF in the binding site could indicate instability.

-

Interaction Analysis: Tools in GROMACS can track specific interactions, like hydrogen bonds, over time. Confirming that the key interactions predicted by docking are stable throughout the simulation provides strong validation for the binding model.

Chapter 4: Pharmacophore Modeling: Abstracting the Key Features

A pharmacophore is an abstract representation of the molecular features essential for biological activity.[14] It defines the 3D arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[15][16]

Protocol: Structure-Based Pharmacophore Generation

By analyzing our validated protein-ligand complex from the MD simulation, we can create a structure-based pharmacophore model.

Caption: Conceptual diagram of a pharmacophore model.

Step-by-Step Methodology:

-

Select a Representative Structure: Choose a frame from the most stable part of the MD trajectory (e.g., from a cluster analysis of the trajectory).

-

Generate Features: Use software like LigandScout or the pharmacophore tools within MOE or Schrödinger to automatically identify the key interaction features between the ligand and the receptor.

-

Define the Pharmacophore: The resulting model will consist of several features with specific 3D coordinates and radii. For our complex, this might include:

-

One Hydrogen Bond Donor (from the phenol -OH).

-

Two Hydrogen Bond Acceptors (from the oxadiazole nitrogens).

-

One Aromatic Ring feature (from the phenyl ring).

-

-

Refine and Validate: The model can be refined by excluding less important features. It can then be used as a 3D query to screen large chemical databases for novel molecules that match the pharmacophore and might also bind to the target.[17]

Scientist's Note (Authoritative Grounding): Pharmacophore modeling is a powerful tool for scaffold hopping and lead optimization.[16][18] By abstracting the interaction pattern away from the specific chemical scaffold, it allows for the discovery of chemically diverse compounds that retain the necessary binding features.[15]

Conclusion and Future Directions

This guide has detailed a rigorous, multi-step in silico workflow for modeling the binding of 4-(1,2,4-Oxadiazol-3-yl)phenol to the AKT1 kinase. By progressing from static docking to dynamic simulation and feature abstraction, we have built a comprehensive and self-validating model of the putative binding event.

The results of such a study—a validated binding pose, an understanding of complex stability, and a pharmacophore hypothesis—provide a solid foundation for the next steps in a drug discovery campaign. These could include:

-

Virtual Screening: Using the docking protocol or the pharmacophore model to screen millions of compounds to identify new potential hits.

-

Lead Optimization: Guiding the chemical synthesis of new analogues of 4-(1,2,4-Oxadiazol-3-yl)phenol with predicted improvements in binding affinity or selectivity.

-

Experimental Validation: Ultimately, the predictions from any in silico model must be tested in the lab. Biochemical assays (e.g., IC50 determination) and structural biology techniques (e.g., X-ray crystallography) are required to confirm the computational hypotheses.

Computational modeling is not a replacement for experimental work but a powerful partner. When executed with scientific rigor and a clear understanding of its principles and limitations, it dramatically accelerates the path toward novel therapeutics.

References

- Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions.

- Molecular dynamics simulations: Insights into protein and protein ligand interactions. Adv Pharmacol.

- Pharmacophore modeling: advances and pitfalls. Frontiers.

- Molecular Docking Tutorial. Unknown Source.

- Applications and Limitations of Pharmacophore Modeling. Unknown Source.

- What is pharmacophore modeling and its applications?.

- 7.5: Molecular Docking Experiments. Chemistry LibreTexts.

- Drug Design by Pharmacophore and Virtual Screening Approach. PMC.

- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube.

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.

- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform

- Simulating Protein-Ligand Complexes using Open Source tools. Unknown Source.

- GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks.

- Protein-Ligand Complex - MD Tutorials. Unknown Source.

- simple-simulate-complex: Simple protein-ligand complex simul

- Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human P

- The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.

- A Guide to In Silico Drug Design. PMC.

- Enabling In-Silico Hit Discovery Workflows Targeting RNA with Small Molecules.

- In-Silico Drug Discovery using Protein-Small Molecule Interaction.

- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Deriv

- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Unknown Source.

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents. Arabian Journal of Chemistry.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

- Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Unknown Source.

- Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Unknown Source.

Sources

- 1. scispace.com [scispace.com]

- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rjptonline.org [rjptonline.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sites.ualberta.ca [sites.ualberta.ca]

- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 10. youtube.com [youtube.com]